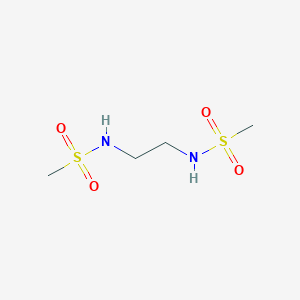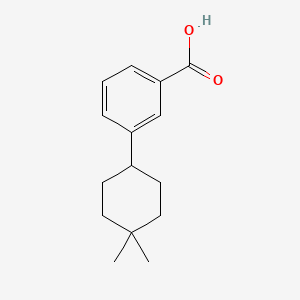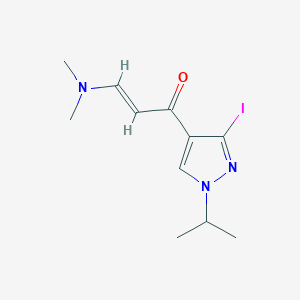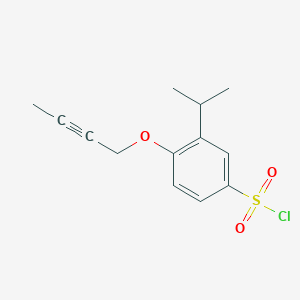![molecular formula C6H5ClN4 B12836020 7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12836020.png)
7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound that belongs to the imidazo[4,5-d]pyridazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a chlorine atom and a methyl group in the structure of this compound enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-3-nitropyridine with methylamine, followed by cyclization using a base such as sodium ethoxide. The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate and a suitable solvent like dimethylformamide.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazo[4,5-d]pyridazines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloro-1H-imidazo[4,5-d]pyridazine
- 2-Methyl-1H-imidazo[4,5-d]pyridazine
- 7-Bromo-2-methyl-1H-imidazo[4,5-d]pyridazine
Uniqueness
7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical properties and reactivity. This combination enhances its potential for various applications, making it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C6H5ClN4 |
|---|---|
Molekulargewicht |
168.58 g/mol |
IUPAC-Name |
4-chloro-2-methyl-1H-imidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C6H5ClN4/c1-3-9-4-2-8-11-6(7)5(4)10-3/h2H,1H3,(H,9,10) |
InChI-Schlüssel |
JJMIWFDUVCBDHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N=NC=C2N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


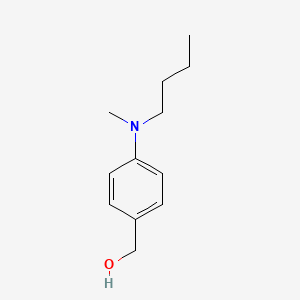
![8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12835963.png)
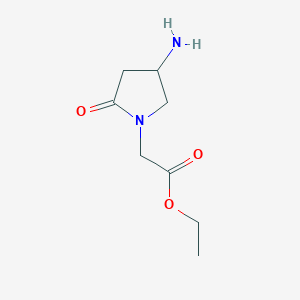


![2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one](/img/structure/B12835977.png)
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12835979.png)
![[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12835981.png)
